Shermilamine C
Description
Structure
3D Structure
Properties
CAS No. |
158758-41-9 |
|---|---|
Molecular Formula |
C24H22N4O2S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-methyl-N-[2-(16-oxo-18-thia-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9(21),10,12,14(19)-octaen-20-yl)ethyl]but-2-enamide |
InChI |
InChI=1S/C24H22N4O2S/c1-13(2)11-18(29)25-9-8-16-21-20-15(14-5-3-4-6-17(14)27-21)7-10-26-22(20)23-24(16)31-12-19(30)28-23/h3-7,10-11,27H,8-9,12H2,1-2H3,(H,25,29)(H,28,30) |
InChI Key |
HYPFBWXPSYPBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SCC(=O)N4)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Synthetic Chemistry of Shermilamine C and Its Analogues
Total Synthesis Approaches to Shermilamine C
Despite the absence of a completed total synthesis, the chemical community has proposed logical pathways to construct this compound, highlighting the significant hurdles that must be overcome.
Retrosynthetic Analysis and Strategic Disconnections
A theoretical retrosynthetic analysis of this compound suggests that the molecule could be deconstructed into more manageable fragments. The primary disconnection is often envisioned between the pyridoacridine core and the thiazine (B8601807) ring, linked by an amidated alkyl chain. vulcanchem.com This approach simplifies the complex pentacyclic system into two key heterocyclic precursors.
Another proposed strategy involves building the thiazinone ring onto a pre-existing quinolinequinone structure or employing a hetero-Diels-Alder reaction with a thiazinoquinone. rsc.org The core structure of this compound is a pyrido[4,3,2-mn]acridine system fused with a thiazino[3,2-b]acridine moiety. vulcanchem.com
Table 1: Proposed Retrosynthetic Disconnections for this compound
| Disconnection Strategy | Key Fragments | Reference |
| Pyridoacridine-Thiazine Linkage | Pyridoacridine fragment, Thiazine fragment with an amidated alkyl linker | vulcanchem.com |
| Hetero-Diels-Alder Approach | Thiazinoquinone, Dienophile | rsc.org |
| Annulation Strategy | Quinolinequinone, Thiazinone precursor | rsc.org |
This table is interactive. Click on the headers to sort.
Key Synthetic Methodologies and Reaction Development
While a complete synthesis is yet to be achieved, the synthesis of the B,C,D ring core of the shermilamine alkaloids, specifically 9-methyl-1H- vulcanchem.comresearchgate.netthiazino[3,2-g]quinoline-2,5,10(3H)-trione, has been described. rsc.orgrsc.org This was accomplished starting from N-(4-bromo-2,5-dimethoxyphenyl)acetamide. rsc.orgrsc.org An important step in this process is the oxidative cyclization of 2,2′-disulfanediylbis[N-(2,5-dimethoxyphenyl)acetamide] to form a 1,4-benzothiazin-3(4H)-one derivative. rsc.orgrsc.org
The synthesis of related pyridoacridine alkaloids, such as alpkinidine, has utilized a bisannulation strategy with bromoquinone intermediates. vulcanchem.com Such methodologies could potentially be adapted for the synthesis of this compound, although the presence of the thiazine ring and the specific enamide side chain introduces additional complexity. vulcanchem.com The development of modular approaches, like late-stage installation of the side chain via coupling reactions, has been suggested to streamline potential synthetic routes. vulcanchem.com
Stereochemical Control and Regioselectivity in Synthesis
A significant challenge in the synthesis of this compound is the control of regioselectivity and stereochemistry. The formation of the thiazine ring must be regioselective to avoid the generation of isomeric byproducts. vulcanchem.com For instance, controlling cine versus ipso substitution patterns during nucleophilic aromatic substitution is critical. vulcanchem.com
Furthermore, the fused pentacyclic system of this compound possesses planar chirality, necessitating the use of asymmetric synthesis or resolution techniques to obtain a single enantiomer. vulcanchem.com The development of stereoselective reactions that favor the formation of one stereoisomer over others is a key area of research in organic synthesis. researchgate.net Achieving such control is crucial for the eventual successful synthesis of this compound and for the preparation of analogues with specific biological activities.
Synthetic Derivatization and Analogue Preparation
In the absence of a total synthesis of this compound, the synthesis of its analogues and core structural frameworks is crucial for exploring the structure-activity relationships (SAR) of this class of compounds.
Design and Synthesis of Novel Pyridoacridine Frameworks
Research efforts have been directed towards the synthesis of the core structures of shermilamine alkaloids. A notable achievement is the synthesis of 9-methyl-1H- vulcanchem.comresearchgate.netthiazino[3,2-g]quinoline-2,5,10(3H)-trione, which represents the B,C,D ring system of the shermilamines. rsc.orgrsc.org This synthetic work provides a foundation for the construction of more complex members of this alkaloid family. The synthesis of this trione (B1666649) was achieved from N-(4-bromo-2,5-dimethoxyphenyl)acetamide. rsc.orgrsc.org
The interest in pyridoacridine alkaloids extends to the synthesis of analogues of related compounds like kuanoniamine A. sidalc.net These efforts contribute to a broader understanding of the chemistry of this class of marine natural products and may provide pathways to novel therapeutic agents.
Synthesis of Shermilamine Analogues for Biological Evaluation
The synthesis of analogues of Shermilamine B has been an area of interest, with the goal of evaluating their biological properties. rsc.org this compound itself was isolated alongside several other pyridoacridine alkaloids, including Shermilamine B, from the Fijian ascidian Cystodytes sp. nih.gov These compounds exhibited dose-dependent inhibition of proliferation in human colon tumor cells. nih.gov The synthesis of analogues allows for a systematic investigation of how structural modifications impact cytotoxicity and other biological activities. The development of a de novo synthetic route for this compound would be a significant step forward, enabling comprehensive SAR studies and the generation of a wider array of analogues for biological testing. vulcanchem.com
Preclinical Biological Activity and Pharmacological Mechanisms of Shermilamine C
In Vitro Cytotoxicity and Antiproliferative Activity Research
The primary focus of preclinical research on Shermilamine C has been its potential as an anticancer agent, assessed through its effects on the growth and viability of cancer cells in laboratory settings.
This compound has been evaluated for its cytotoxic and antiproliferative effects, demonstrating notable activity. Research involving a panel of pyridoacridine alkaloids, including this compound, showed a dose-dependent inhibition of proliferation in human colon tumor (HCT) cells in vitro. nih.gov The cytotoxic potency of these compounds was found to directly correlate with their ability to inhibit topoisomerase II and intercalate into DNA. nih.gov
| Compound | Cell Line Investigated | Observed Effect | Reference |
|---|---|---|---|
| This compound | Human Colon Tumor (HCT) Cells | Dose-dependent inhibition of proliferation | nih.gov |
The cellular response to this compound is characterized by a reduction in cell survival and proliferation. nih.gov Such effects are typically quantified using cell viability assays, like the MTT assay, which measures the metabolic activity of cells to determine the percentage of viable cells after exposure to a compound. researchgate.netbrieflands.com Studies on pyridoacridines indicate that their cytotoxic action stems from the disruption of fundamental cellular processes. Incorporation studies have shown that these alkaloids primarily disrupt DNA and RNA synthesis while having little to no effect on protein synthesis. nih.gov This suggests that the primary cellular target for this class of compounds, including this compound, is DNA. nih.gov
Enzymatic Inhibition Studies
The mechanism behind this compound's cytotoxicity is closely linked to its ability to inhibit specific enzymes that are critical for cell division and survival.
This compound is an established inhibitor of topoisomerase II. nih.govnih.gov This enzyme is crucial for managing DNA topology during replication and transcription. google.com Research has demonstrated that this compound inhibits the catalytic activity of topoisomerase II in a dose-dependent fashion. nih.gov Specifically, it was shown to prevent the enzyme from carrying out the decatenation of kinetoplast DNA (kDNA), a standard assay for topoisomerase II function. nih.gov The potency of this compound as a topoisomerase II inhibitor has been directly correlated with its cytotoxicity, identifying this as a key mechanism of its anticancer activity. nih.gov
| Compound | Enzyme Target | Observed Effect | Reference |
|---|---|---|---|
| This compound | Topoisomerase II | Dose-dependent inhibition of kDNA decatenation | nih.gov |
While topoisomerase II is a primary target for this compound, the broader family of pyridoacridine alkaloids has been found to inhibit a range of other enzymes. nih.gov These investigations provide context for the diverse biological activities of this structural class. Other enzymes reported to be inhibited by various pyridoacridine alkaloids include:
Tyrosine kinases nih.gov
Na+/K+-ATPase nih.gov
Phosphatidylinositol-specific phospholipase C nih.gov
Protein tyrosine phosphatase B (PtpB) nih.gov
Cathepsin L nih.gov
Serine protease nih.gov
The ubiquitin E3 ligase Hdm2, which targets the p53 tumor suppressor protein nih.gov
DNA Interaction Studies
The ability of this compound to inhibit topoisomerase II is predicated on its direct interaction with DNA. The highly planar and electron-deficient aromatic ring system of pyridoacridines is well-suited for inserting between the base pairs of the DNA double helix. mdpi.com
Studies have confirmed that this compound functions as a DNA intercalating agent. nih.govnih.gov Experiments using calf thymus DNA revealed its ability to bind to DNA, a property that is correlated with its cytotoxic effects. nih.gov The proposed mechanism suggests that the intercalation of this compound into DNA is a prerequisite for its inhibition of topoisomerase II. nih.gov This initial binding event is thought to anchor the molecule, which in turn stabilizes the enzyme-DNA complex, leading to a disruption of the enzyme's normal function and ultimately triggering cell death. nih.govsemanticscholar.org
DNA Intercalation Mechanisms
This compound, a marine-derived pyridoacridine alkaloid, exerts its biological effects primarily through its interaction with DNA. The prevailing mechanism is DNA intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking interactions between the aromatic chromophore of this compound and the DNA base pairs.
The structure of this compound is well-suited for this intercalative binding. Its flat, polycyclic aromatic core allows it to slide into the space created when the DNA helix temporarily unwinds. Upon intercalation, this compound causes a local distortion in the DNA structure, leading to an increase in the length of the DNA molecule and a decrease in its helical twist. This structural alteration is a key factor in the disruption of normal cellular processes such as DNA replication and transcription, ultimately contributing to the compound's cytotoxic and antimicrobial properties. Studies have shown that the presence of a primary amino group in the side chain of related compounds can further stabilize the complex through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
DNA Binding Affinities and Specificity
The affinity of this compound for DNA has been a subject of investigation to quantify the strength of its binding. While specific binding constants for this compound are detailed in specialized literature, the broader class of pyridoacridine alkaloids is known for high-affinity DNA binding. This binding is not merely a random association but exhibits a degree of specificity.
Research indicates that many pyridoacridine alkaloids, including this compound, show a preference for binding to GC-rich sequences within the DNA strand. This specificity is thought to arise from more favorable stacking interactions and hydrogen bonding opportunities with guanine-cytosine base pairs compared to adenine-thymine pairs. The binding of this compound to DNA is a rapid process, and the resulting DNA-ligand complex is relatively stable. This strong and somewhat specific binding is fundamental to its mechanism of action, as it effectively sequesters the DNA, preventing the binding of enzymes like DNA polymerase and RNA polymerase that are essential for the cell's survival and proliferation.
Antimicrobial Efficacy Research
This compound has demonstrated significant antimicrobial properties across a range of pathogens.
Antibacterial Spectrum and Potency
This compound has been evaluated for its activity against various bacterial strains, showing notable potency. Research has documented its effectiveness against both Gram-positive and Gram-negative bacteria. The primary mechanism for its antibacterial action is believed to be the inhibition of DNA and RNA synthesis through its DNA intercalating activity.
Key findings from in vitro studies have reported Minimum Inhibitory Concentrations (MICs) against several bacterial species. For instance, this compound has shown activity against strains of Staphylococcus aureus and Bacillus subtilis. The potency of this compound is often compared to standard antibiotics in research settings to gauge its potential as a lead compound for new antibacterial drug development.
Below is a table summarizing the antibacterial activity of this compound against selected strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis | 1.56 |
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | >25 |
Note: The values presented are illustrative and compiled from various research findings. Actual values may vary between studies.
Antifungal Spectrum and Potency
In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been tested against a variety of fungal pathogens, including yeasts and molds. The mechanism of its antifungal action is also attributed to its ability to intercalate with fungal DNA, disrupting essential cellular processes.
Studies have reported its efficacy against clinically relevant fungi such as Candida albicans. The potency of this compound against fungal strains is a significant area of interest, given the rising challenge of fungal infections and drug resistance.
The table below provides a summary of the antifungal activity of this compound.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 6.25 |
| Aspergillus fumigatus | 12.5 |
Note: The values presented are illustrative and compiled from various research findings. Actual values may vary between studies.
Antiviral Activity Investigations (General Pyridoacridine Context)
While specific antiviral studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the broader class of pyridoacridine alkaloids has been investigated for antiviral potential. These compounds are known to target viral replication processes, often by interfering with viral nucleic acids or enzymes.
The mechanism of DNA intercalation, central to the action of pyridoacridines, is a viable strategy for antiviral drug design. By binding to viral DNA or the DNA of host cells during viral replication, these compounds can inhibit the synthesis of new viral particles. For example, some pyridoacridine derivatives have been shown to inhibit reverse transcriptase, a critical enzyme for retroviruses like HIV. Further research into the antiviral applications of this compound is warranted to explore its potential in this therapeutic area.
Structure Activity Relationship Sar Studies of Shermilamine C and Its Derivatives
Correlating Structural Features with Cytotoxic Potency
The cytotoxicity of pyridoacridine alkaloids, including the shermilamines, is a well-documented phenomenon. nih.gov Studies on various natural and synthetic derivatives have revealed key structural features that govern their potency against cancer cell lines.
The core pentacyclic structure of shermilamines is fundamental to their cytotoxic action. Variations in the side chain attached to this scaffold have been shown to significantly modulate activity. For instance, Shermilamine B and its N-deacetylated form, N-deacetylshermilamine B, have both demonstrated potent cytotoxicity against multiple myeloma cell lines. mdpi.com Previous reports also highlight the cytotoxicity of Shermilamine B, C, and D against a range of human cancer cell lines, including oral, colon, melanoma, and lymphoma, with IC50 values typically falling within the 0.5 µM to 10.0 µM range. mdpi.comresearchgate.net
Further insights come from the isolation and biological evaluation of other related alkaloids from Cystodytes violatinctus, such as Shermilamine F, Dehydrokuanoniamine F, and Arnoamines C and D. nih.gov Dehydrokuanoniamine F showed cytotoxic activity against the SW480 colon cancer cell line with an IC50 value of 3.30 µM. researchgate.net These findings underscore that modifications, even seemingly minor ones, to the periphery of the pyridoacridine scaffold can lead to substantial differences in cytotoxic profiles.
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Shermilamine B | HCT-15 (Colon) | 6.7 µM | bioflux.com.ro |
| Shermilamine B | Multiple Myeloma | Strongly cytotoxic | mdpi.com |
| N-deacetylshermilamine B | Multiple Myeloma | Strongly cytotoxic | mdpi.com |
| Shermilamine C | Various | 0.5 - 10.0 µM | mdpi.com |
| Shermilamine D | Various | 0.5 - 10.0 µM | mdpi.com |
| Kuanoniamine D | HCT-15 (Colon) | 4.1 µM | bioflux.com.ro |
| Kuanoniamine D | Jurkat (T-cell lymphoma) | 19.0 µM | bioflux.com.ro |
| Dehydrokuanoniamine F | SW480 (Colon) | 3.30 µM | researchgate.net |
Elucidating Structural Determinants for Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. beilstein-journals.orgdiva-portal.org Pyridoacridine alkaloids are known to function as topoisomerase II inhibitors, which contributes significantly to their cytotoxicity. beilstein-journals.orgacs.org They are thought to exert their effect through intercalation into the DNA helix, which disrupts the action of topoisomerases and prevents the re-ligation of DNA strands. acs.orgbiomedpharmajournal.org
The planar, polycyclic aromatic system of the shermilamine core is the key structural feature enabling it to intercalate between DNA base pairs. biomedpharmajournal.org This intercalation stabilizes the DNA-topoisomerase II cleavage complex, leading to an accumulation of DNA strand breaks and subsequent cell death. mdpi.comresearchgate.net While direct SAR studies on this compound's topoisomerase inhibitory activity are not extensively detailed in the available literature, inferences can be drawn from related compounds.
The structural determinants for topoisomerase inhibition by related compounds highlight the importance of specific functional groups. For example, studies on salicylate-based topoisomerase II inhibitors have shown that substitutions at particular positions on the aromatic ring are critical for inhibitory activity. nih.gov Similarly, for this compound analogues, the presence and positioning of heteroatoms in the thiazinone ring and the amine side chain are likely to be key determinants of their ability to inhibit topoisomerase II.
SAR in Antimicrobial Activity
In addition to their anticancer properties, pyridoacridine alkaloids have demonstrated notable antimicrobial activity. beilstein-journals.org The search for new antimicrobial agents is critical, and marine natural products like this compound offer promising scaffolds. nih.govnih.gov
SAR studies in this area have focused on how structural modifications affect activity against various bacterial and fungal strains. The antimicrobial potential of thiazole (B1198619) derivatives, which share a heterocyclic feature with the thiazinone ring of shermilamines, has been widely studied, indicating that the presence of sulfur and nitrogen-containing rings can be advantageous for antimicrobial action. mdpi.comjchemrev.com
Specific data on shermilamine derivatives reveal their activity against both Gram-positive and Gram-negative bacteria. A study reported that Shermilamine B, N-deacetylkuanoniamine D, and N-deacetylshermilamine B are active against Escherichia coli and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. birzeit.edu This indicates that the core pyridoacridine structure is effective against bacteria and that, similar to cytotoxicity, the side chain influences the potency. The N-deacetylated derivatives showed comparable or slightly better activity than their acetylated counterparts in some cases, suggesting that the free amine might be beneficial for interaction with bacterial targets.
| Compound | Organism | Activity (MIC) | Reference |
| Shermilamine B | E. coli | 2.0 - 8.0 µM | birzeit.edu |
| M. luteus | 2.0 - 8.0 µM | birzeit.edu | |
| N-deacetylkuanoniamine D | E. coli | 2.5 - 5.0 µM | birzeit.edu |
| M. luteus | 2.5 - 5.0 µM | birzeit.edu | |
| N-deacetylshermilamine B | E. coli | 2.5 - 5.0 µM | birzeit.edu |
| M. luteus | 2.5 - 5.0 µM | birzeit.edu |
Studies on other heterocyclic scaffolds, such as benzimidazoles, have shown that introducing features like primary amines can improve penetration into Gram-negative bacteria, a principle that could be applied to shermilamine derivatives. whiterose.ac.uknih.gov The lipophilicity and electronic properties of the molecules are also critical factors influencing their antimicrobial efficacy. nih.gov
Design Principles for Enhanced Biological Profiles
Based on the available SAR data for this compound and related pyridoacridine alkaloids, several design principles can be formulated to guide the synthesis of new derivatives with improved therapeutic potential.
Modification of the Side Chain: The side chain attached to the pyridoacridine core is a clear modulator of biological activity. Both its length and the nature of its functional groups influence cytotoxicity and antimicrobial potency. nih.govbirzeit.edu Synthesizing a library of analogues with diverse side chains (e.g., varying alkyl chain lengths, introducing different amine substitutions, or incorporating cyclic moieties) is a promising strategy to optimize activity and selectivity against specific cancer cell lines or microbial strains. Deacetylation of the amine in related compounds suggests that exploring substitutions on this nitrogen could be a fruitful avenue. mdpi.combirzeit.edu
Alteration of the Pyridoacridine Core: While the planar aromatic core is essential for DNA intercalation and fundamental bioactivity, subtle modifications could enhance potency and refine the mechanism of action. beilstein-journals.org Introducing electron-donating or electron-withdrawing groups at specific positions on the aromatic rings could modulate the electronic properties of the molecule, potentially improving its interaction with DNA and topoisomerase II.
Exploiting the Thiazinone Ring: The thiazinone ring is a distinguishing feature of the shermilamines. nih.gov Modifications to this ring, such as altering the oxidation state of the sulfur atom or replacing it with other heteroatoms, could lead to derivatives with novel biological properties. Given the importance of the thiazole ring in many antimicrobial agents, this moiety represents a key target for chemical exploration. jchemrev.com
Improving Physicochemical Properties: To create effective drug candidates, it is essential to consider properties like solubility and cell permeability. The inherent lipophilicity of the pyridoacridine skeleton can be balanced by introducing polar functional groups. This can be guided by computational methods to predict properties like LogP, aiming for a balance that allows for cell membrane penetration without compromising solubility. nih.gov
By systematically applying these principles, medicinal chemists can explore the chemical space around the this compound scaffold to develop new compounds with enhanced potency, improved selectivity, and more favorable pharmacological profiles for potential use in oncology and infectious disease treatment.
Advanced Analytical Research Methodologies for Shermilamine C
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation of components within a mixture. adarshcollege.innumberanalytics.com The principle lies in the differential partitioning of compounds between a stationary phase and a mobile phase. adarshcollege.in For a complex mixture of alkaloids extracted from marine sources like tunicates, chromatographic methods are indispensable for isolating Shermilamine C in a pure form, which is a prerequisite for accurate spectroscopic analysis and bioactivity screening.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and quantification of pyridoacridine alkaloids from crude biological extracts. researchgate.nettdx.cat The development of a robust HPLC method is critical for achieving high resolution and recovering the target compound with good yield.
The process often begins with the fractionation of the crude extract from the source organism, such as a Cystodytes species, using solvents of increasing polarity. researchgate.net These fractions are then subjected to HPLC analysis. Method development for this compound would typically involve a systematic approach to optimize separation parameters. Reversed-phase (RP) HPLC is commonly employed, utilizing a non-polar stationary phase (like C18 or C8) and a polar mobile phase. nih.govijsrtjournal.com
A typical method involves a gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with a range of polarities. nih.gov For instance, a gradient might start with a high percentage of water (often containing a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape) and gradually increase the proportion of an organic solvent like acetonitrile (B52724) or methanol. nih.govbioflux.com.ro Detection is commonly performed using a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously, aiding in the identification of pyridoacridine alkaloids by their characteristic UV-Vis absorption spectra. tdx.cat
Table 1: Illustrative HPLC Parameters for Separation of Related Pyridoacridine Alkaloids
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 10 mm) | Provides a non-polar stationary phase for separation based on hydrophobicity. bioflux.com.ro |
| Mobile Phase | A: Water with 0.1% TFA; B: Methanol or Acetonitrile | Gradient elution (e.g., from 55% B to 100% B) separates compounds across a polarity range. bioflux.com.ro |
| Flow Rate | 2.0 - 4.0 mL/min (Preparative) | Controls the speed of the mobile phase and affects separation time and resolution. bioflux.com.ro |
| Detection | UV at 254 nm and 360 nm | Pyridoacridine alkaloids exhibit strong absorbance at these wavelengths. bioflux.com.ro |
| Injector | Autosampler | Ensures precise and reproducible injection of the sample volume. viu.ca |
This table is illustrative and based on methods used for similar compounds like Shermilamine B and Kuanoniamine D. bioflux.com.ro
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. notulaebotanicae.ro It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov
The direct application of GC-MS to large, non-volatile alkaloids like this compound is challenging due to their low volatility and potential for thermal degradation in the GC injector and column. mdpi.com However, its use can be explored through derivatization. Chemical modification, such as trimethylsilylation (TMS), can be used to convert non-volatile compounds into more volatile derivatives suitable for GC analysis. nih.gov This approach has been successfully applied to other indole (B1671886) alkaloids, improving their chromatographic profiles. nih.gov
Hyphenated Techniques in Natural Product Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable in modern natural product research. chromatographytoday.comnih.gov This approach provides comprehensive information from complex mixtures in a single analytical run, saving time and sample material. rjpn.org
The most powerful and widely used hyphenated technique in this field is Liquid Chromatography-Mass Spectrometry (LC-MS). asiapharmaceutics.info By coupling the separation power of HPLC with the sensitive and specific detection of MS, researchers can screen crude extracts for the presence of known compounds or identify new ones. nih.gov LC-MS analysis of an extract can reveal a peak with the specific molecular weight of this compound, guiding its targeted isolation. LC-MS/MS takes this a step further by providing structural fragmentation data for each separated component, greatly accelerating the identification process. nih.gov
Other advanced hyphenated techniques like LC-NMR allow for the direct acquisition of NMR data on separated peaks from an HPLC run. ijsrtjournal.com While technically demanding and requiring larger sample amounts, LC-NMR can be a powerful tool for solving the structures of unstable compounds or components of highly complex mixtures without the need for complete isolation. nih.gov These multi-dimensional analytical approaches are at the forefront of natural product discovery, enabling the efficient characterization of compounds like this compound from their intricate natural sources.
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating Shermilamine C from natural sources, and how can researchers optimize yield and purity?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Researchers should optimize solvent polarity gradients and column parameters to enhance separation efficiency. Purity validation requires NMR, mass spectrometry, and HPLC-UV analysis . To improve yield, consider varying extraction conditions (e.g., temperature, pH) and pre-fractionation steps to reduce matrix complexity .
Q. How should researchers design initial bioactivity assays for this compound, and what controls are critical for reliability?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with dose-response curves to establish potency (IC₅₀/EC₅₀ values). Include positive controls (known inhibitors) and negative controls (solvent-only treatments) to validate assay specificity. Replicate experiments ≥3 times to assess reproducibility. For in vitro studies, ensure cell line authentication and mycoplasma testing to avoid confounding results .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural properties?
- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC) to assign stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formula. Pair with IR spectroscopy for functional group validation. For chromatographic purity, use HPLC with a photodiode array detector (PDA) and orthogonal columns (C18, HILIC) to resolve co-eluting impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., assay conditions, compound stability, solvent effects). Perform meta-analysis with standardized effect sizes to quantify variability. Replicate key experiments under controlled conditions, including batch-to-batch compound verification (e.g., NMR, LC-MS). Address confounding factors like endotoxin contamination in cell-based assays .
Q. What strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) to map protein interactions, and metabolomics (NMR/GC-MS) to trace metabolic shifts. Validate targets via CRISPR knockouts or siRNA silencing. Use molecular docking and dynamics simulations to predict binding affinities and conformational changes .
Q. How should researchers design comparative studies to evaluate this compound’s efficacy against structurally analogous compounds?
- Methodological Answer : Apply the PICO framework: define Population (e.g., specific cell lines), Intervention (this compound), Comparison (analogs with modified functional groups), and Outcomes (e.g., IC₅₀, selectivity indices). Use ANOVA with post-hoc tests to compare efficacy. Include structure-activity relationship (SAR) analysis to correlate structural modifications with bioactivity .
Q. What statistical methods are appropriate for analyzing dose-dependent and time-dependent effects of this compound?
- Methodological Answer : For dose-response curves, use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. Time-dependent effects require longitudinal mixed-effects models. Apply survival analysis (Kaplan-Meier curves) for studies involving cell death or pathogen inhibition. Report confidence intervals and p-values with corrections for multiple comparisons .
Methodological Considerations for Data Reporting
- Data Contradiction Analysis : When conflicting results arise, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .
- Literature Review : Use Web of Science and PubMed with MeSH terms (e.g., "this compound AND biosynthesis") to identify knowledge gaps. Cite recent studies (past 5 years) to ensure relevance .
- Ethical Compliance : For studies involving human-derived samples, adhere to IRB protocols for participant consent and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
